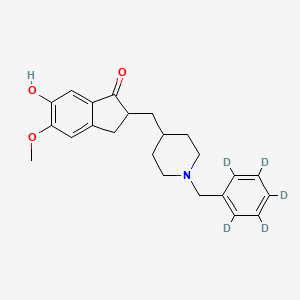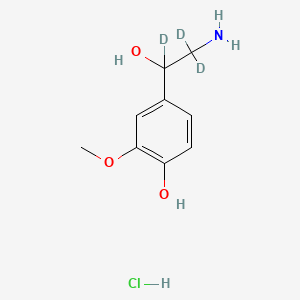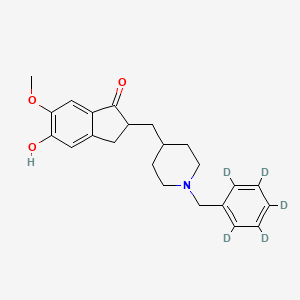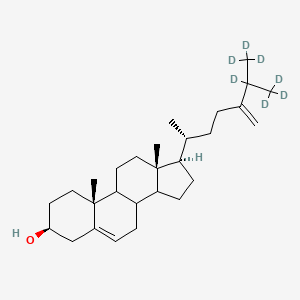
N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8
Vue d'ensemble
Description
N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8 is a deuterated derivative of N-(Benzoyl)piperazine, where the hydrogen atoms at positions 2, 3, 5, and 6 on the piperazine ring are replaced with deuterium. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and synthetic applications.
Applications De Recherche Scientifique
N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for the study of reaction mechanisms and metabolic pathways.
Biology: Employed in tracer studies to investigate biological processes and enzyme kinetics.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and catalysts, as well as in quality control processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8 typically involves the deuteration of N-(Benzoyl)piperazine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired isotopic purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic conditions.
Reduction: Reagents like LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce this compound alcohol.
Mécanisme D'action
The mechanism of action of N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8 is primarily related to its role as a stable isotope-labeled compound. The deuterium atoms in the molecule provide a distinct mass difference compared to the non-deuterated form, allowing for precise tracking and analysis in various experimental setups. The molecular targets and pathways involved depend on the specific application and context of the research.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Benzoyl)piperazine: The non-deuterated form of the compound.
Piperazine-2,2,3,3,5,5,6,6-d8: A deuterated derivative without the benzoyl group.
N-(2-Hydroxyethyl)piperazine-d4: Another deuterated piperazine derivative used in similar applications.
Uniqueness
N-(Benzoyl)piperazine-2,2,3,3,5,5,6,6-d8 is unique due to the presence of both the benzoyl group and the deuterium atoms. This combination provides specific advantages in terms of stability, reactivity, and analytical precision, making it a valuable tool in various fields of scientific research.
Propriétés
IUPAC Name |
(2,2,3,3,4,5,5,6-octadeuteriopiperazin-1-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11(10-4-2-1-3-5-10)13-8-6-12-7-9-13/h1-5,12H,6-9H2/i6D2,7D2,8D,9D2/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNXBQRNMNVUMV-YQCSIQCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1C(N(C(C(N1C(=O)C2=CC=CC=C2)([2H])[2H])([2H])[2H])[2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









